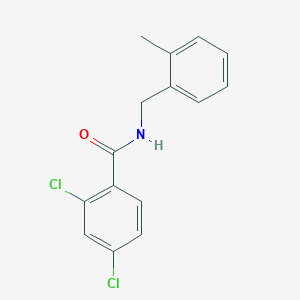![molecular formula C20H15Cl2NO6S B300502 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B300502.png)
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CBT-1, is a novel compound that has been extensively studied for its potential therapeutic applications in various diseases. CBT-1 is a small molecule that belongs to the class of thiazolidinediones, which are known to have insulin-sensitizing and anti-inflammatory properties.
作用機序
The exact mechanism of action of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act on multiple targets in the brain. 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of an enzyme called glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease. In addition, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects in animal models. 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to improve cognitive function, reduce inflammation, and modulate neurotransmitter activity. In addition, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal survival, differentiation, and plasticity.
実験室実験の利点と制限
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a small molecule that can easily penetrate the blood-brain barrier, which makes it an ideal candidate for the treatment of brain disorders. In addition, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied in animal models, which provides a strong foundation for further research. However, there are also some limitations to using 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments. 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has a short half-life, which means that it needs to be administered frequently. In addition, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has not yet been tested in human clinical trials, which makes it difficult to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the research on 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. One direction is to further investigate the mechanism of action of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in order to better understand its therapeutic potential. Another direction is to test the safety and efficacy of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in human clinical trials. In addition, there is a need to investigate the potential of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in the treatment of other brain disorders such as depression and anxiety. Finally, there is a need to develop more potent and selective analogs of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione that can be used for the treatment of various diseases.
合成法
The synthesis of 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-2,4-thiazolidinedione with 6-chloro-1,3-benzodioxole in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
科学的研究の応用
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease and Parkinson's disease. In addition, 3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have antipsychotic effects in animal models of schizophrenia.
特性
製品名 |
3-[(6-Chloro-1,3-benzodioxol-5-yl)methyl]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C20H15Cl2NO6S |
分子量 |
468.3 g/mol |
IUPAC名 |
(5Z)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H15Cl2NO6S/c1-2-27-16-4-10(3-13(22)18(16)24)5-17-19(25)23(20(26)30-17)8-11-6-14-15(7-12(11)21)29-9-28-14/h3-7,24H,2,8-9H2,1H3/b17-5- |
InChIキー |
CMBXBIGUMRBGDI-ZWSORDCHSA-N |
異性体SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)Cl)O |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)Cl)O |
正規SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC4=C(C=C3Cl)OCO4)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B300419.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B300420.png)
![2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide](/img/structure/B300422.png)
![N-(3-chloro-2-methylphenyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B300424.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B300425.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B300427.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide](/img/structure/B300428.png)



![4-bromo-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide](/img/structure/B300433.png)
![2-[4-fluoro(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B300435.png)
![ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate](/img/structure/B300436.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[2-fluoro(phenylsulfonyl)anilino]acetamide](/img/structure/B300440.png)